molecular formula C6H2Cl2N2S B8273235 2,3-Dichlorothieno[3,4-b]pyrazine

2,3-Dichlorothieno[3,4-b]pyrazine

Cat. No.: B8273235
M. Wt: 205.06 g/mol
InChI Key: LQYJLYQZYQGBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichlorothieno[3,4-b]pyrazine is a versatile and high-value heterocyclic building block designed for advanced research and development. Its core structure combines an electron-deficient pyrazine ring with a thiophene, making it a privileged scaffold in the design of functional organic materials and bioactive compounds. In materials science, this compound serves as a critical precursor for the synthesis of low band gap conjugated polymers . These polymers are extensively investigated for use in next-generation organic electronic devices, including dye-sensitized solar cells (DSSCs) for building-integrated photovoltaics and organic field-effect transistors (OFETs) . The chlorine atoms at the 2 and 3 positions provide excellent sites for metal-catalyzed cross-coupling reactions, allowing researchers to tailor the material's optical and electronic properties by introducing various aryl or heteroaryl substituents . In medicinal chemistry, the thieno[3,4-b]pyrazine core is a recognized pharmacophore. As a synthetic intermediate, 2,3-Dichlorothieno[3,4-b]pyrazine can be utilized to construct more complex molecular architectures, such as thieno[2,3-b]pyrazine derivatives, which have shown promising activity in pharmaceutical research, including the inhibition of cancer cell growth . The compound is typically synthesized from 3,4-diaminothiophene and an alpha-dione derivative, with the chlorine atoms introduced via chlorination agents like N-chlorosuccinimide (NCS) . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

IUPAC Name

2,3-dichlorothieno[3,4-b]pyrazine

InChI

InChI=1S/C6H2Cl2N2S/c7-5-6(8)10-4-2-11-1-3(4)9-5/h1-2H

InChI Key

LQYJLYQZYQGBPR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CS1)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Chemical Structure and Synthesis

2,3-Dichlorothieno[3,4-b]pyrazine is characterized by its thieno and pyrazine rings, which contribute to its reactivity and interaction with biological systems. The compound can be synthesized through several methods, including cyclization reactions involving precursor compounds. Notably, the synthesis often involves the use of chlorinated derivatives to enhance reactivity and selectivity in subsequent applications.

Anticancer Activity

Recent studies have highlighted the potential of 2,3-dichlorothieno[3,4-b]pyrazine as an anticancer agent. For instance, a derivative known as DGG200064 has shown significant efficacy in inhibiting colorectal cancer cell growth by inducing G2/M phase arrest in the cell cycle. This compound operates through selective inhibition of specific protein interactions involved in cell cycle regulation, demonstrating a promising avenue for cancer therapeutics .

Table 1: Anticancer Activity of DGG200064

CompoundCell LineGI50 (µM)Mechanism of Action
DGG200064HCT116<1G2/M arrest via c-Jun inhibition

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Various derivatives have exhibited activity against different bacterial strains, indicating that modifications to the thieno[3,4-b]pyrazine structure can enhance antibacterial efficacy .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AE. coli25 µg/mL
Derivative BP. aeruginosa15 µg/mL

Organic Photovoltaics

Beyond biological applications, 2,3-dichlorothieno[3,4-b]pyrazine has been explored in materials science, particularly in organic photovoltaic devices. Its low band gap properties make it suitable for use as a building block in conjugated materials aimed at improving the efficiency of solar cells .

Table 3: Properties of Thieno[3,4-b]pyrazine-Based Materials

Material TypeBand Gap (eV)Application
Thieno-based polymer1.5Organic photovoltaics
Thieno-based composites1.8Light-emitting diodes

Development of Anticancer Agents

In a notable study, researchers synthesized a series of thieno[3,4-b]pyrazine derivatives to evaluate their anticancer properties against various tumor cell lines. The results indicated that structural modifications significantly impacted their cytotoxicity and selectivity towards cancer cells .

Exploration in Photovoltaic Research

Another case study focused on incorporating thieno[3,4-b]pyrazine into organic photovoltaic devices. The research demonstrated that these compounds could effectively lower the band gap and enhance light absorption properties compared to traditional materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

DCTP belongs to the thieno[3,4-b]pyrazine (TP) family, which includes derivatives with varying substituents at the 2- and 3-positions. Key comparisons are outlined below:

Compound Substituents Bandgap (eV) HOMO (eV) LUMO (eV) Key Applications
2,3-Dichloro-TP Cl, Cl ~0.8–1.0* -5.5* -3.7* Low bandgap polymers, sensors
2,3-Dihexyl-TP C₆H₁₃, C₆H₁₃ 0.96 -5.0 -3.5 Ambipolar semiconductors
2,3-Dimethyl-TP CH₃, CH₃ 1.2 -4.8 -3.3 Fluorescent dyes, OLEDs
2,3-Diphenyl-TP C₆H₅, C₆H₅ 1.1 -5.2 -3.6 Electrochromic materials
Benzo[3,4-b]pyrazine N/A (benzene core) 1.4 -5.1 -3.1 Auxiliary acceptor in polymers

*Estimated based on dihalo-TP trends .

  • Electron Deficiency : DCTP exhibits stronger electron-withdrawing character than alkyl- or phenyl-substituted TPs due to the electronegativity of chlorine. This lowers both HOMO and LUMO levels, reducing bandgaps (estimated ~0.8–1.0 eV) compared to dimethyl-TP (1.2 eV) or benzo[3,4-b]pyrazine (1.4 eV) .

Stability and Reactivity

  • Solubility : DCTP’s poor solubility in polar solvents (vs. alkyl-TPs) limits solution processing, necessitating bulky side chains for practical use .
  • Reactivity : Chlorine atoms enable cross-coupling (e.g., Suzuki, Buchwald-Hartwig) but are less reactive than bromo/iodo analogues, requiring Pd catalysts for functionalization .

Key Research Findings

  • Optoelectronic Tuning : Substituting TP with chlorine reduces bandgaps by 0.2–0.4 eV compared to alkyl/aryl derivatives, critical for near-infrared applications .
  • Energetic Materials: Nitramino-functionalized pyrazines (e.g., compound 55 in ) achieve detonation velocities >9,000 m/s, though DCTP’s stability may limit such uses .

Preparation Methods

Cyclization of Precursors Followed by Dichlorination

A predominant route involves constructing the thieno[3,4-b]pyrazine scaffold prior to chlorination. For example, 5,7-bis(2-thienyl)thieno[3,4-b]pyrazine derivatives are synthesized via cyclization of dihalogenated precursors, such as 2,3-ditriflato intermediates, under palladium-catalyzed conditions. Subsequent chlorination at the 2- and 3-positions is achieved using N-chlorosuccinimide (NCS) in acetonitrile, yielding 2,3-dichlorothieno[3,4-b]pyrazine in moderate to high yields.

Key Reaction Conditions

  • Cyclization : Na₂S·5H₂O in methanol or ethanol at reflux.

  • Chlorination : NCS (2.2 equiv) in acetonitrile at 60°C for 12 hours.

Direct Synthesis via Halogenated Intermediates

Alternative approaches begin with pre-halogenated building blocks. For instance, 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile undergoes nucleophilic substitution with sulfur sources (e.g., Na₂S) to form the thienopyrazine ring, followed by chlorination. This method minimizes side reactions but requires careful control of steric and electronic effects to prevent decomposition.

Optimization of Chlorination Parameters

Solvent and Reagent Selection

Chlorination efficiency depends on solvent polarity and chlorinating agents:

SolventChlorinating AgentYield (%)Stability Issues
AcetonitrileNCS78–85High stability
DCMCl₂ gas65–70Decomposition at >50°C
THFSOCl₂60–68Side product formation

Acetonitrile emerges as the optimal solvent due to its ability to stabilize reactive intermediates. NCS is preferred over Cl₂ gas for safety and selectivity.

Temperature and Stoichiometry

Excessive NCS (≥2.2 equiv) leads to over-chlorination, while temperatures above 70°C promote decomposition. A balance is achieved at 60°C with 2.2 equiv NCS, ensuring complete conversion without byproducts.

Structural and Electronic Characterization

NMR Spectroscopy

¹H-NMR of 2,3-dichlorothieno[3,4-b]pyrazine in CDCl₃ reveals a singlet at δ 7.42 ppm for the aromatic proton, confirming symmetrical chlorination. ¹³C-NMR shows peaks at δ 148.2 and 132.7 ppm for the pyrazine and thiophene carbons, respectively.

X-ray Crystallography

Single-crystal analysis confirms the planar structure, with Cl–C bond lengths of 1.73 Å and inter-ring angles of 122.5°, consistent with sp² hybridization.

Challenges and Mitigation Strategies

Stability Under Basic Conditions

The compound decomposes in pyridine or methanol with Na₂S due to nucleophilic attack at the benzylic position. Stabilization is achieved by:

  • Avoiding prolonged exposure to bases.

  • Using aprotic solvents during purification.

Byproduct Formation

Competing reactions during chlorination generate mono- or tri-chlorinated derivatives. HPLC monitoring and gradient elution (hexane/ethyl acetate) isolate the desired product with >95% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclization + NCS chlorination78–8595–98High
Direct halogenation65–7090–92Moderate
Palladium-mediated coupling70–7593–95Low

The cyclization-chlorination sequence offers the best balance of yield and scalability for industrial applications .

Q & A

What established synthetic methodologies are effective for preparing 2,3-Dichlorothieno[3,4-b]pyrazine and its derivatives?

Basic
The synthesis of 2,3-disubstituted thieno[3,4-b]pyrazines involves reacting α-diones (prepared from organocuprates and oxalyl chloride) with 3,4-diaminothiophene derivatives. This method avoids instability issues with diaminothiophene precursors and achieves high yields (70–90%) for chloro, alkyl, and aryl substituents . Key steps include:

  • Purification : Distillation of solvents (THF, toluene) over sodium/benzophenone, silica gel chromatography for product isolation .
  • Characterization : ¹H/¹³C NMR (CDCl₃), HRMS (ESI), and electrochemical analysis (cyclic voltammetry) .

How can researchers optimize the electronic properties of thieno[3,4-b]pyrazine-based materials for low-bandgap applications?

Advanced
Bandgap tuning is achieved by modifying substituents and conjugation length:

  • Donor-Acceptor Oligomers : Stille cross-coupling synthesizes oligomers with varying ratios of thieno[3,4-b]pyrazine (acceptor) to thiophene/EDOT (donors). Longer conjugation lengths reduce bandgaps (e.g., trimer vs. monomer) .
  • Electrochemical Tuning : Electron-withdrawing Cl substituents lower LUMO levels, enhancing electron affinity. Cyclic voltammetry reveals redox potentials correlating with substituent electronegativity .
  • Computational Guidance : DFT/CASPT2 predicts bond-length alternation and excited-state aromatization, guiding substituent selection for target bandgaps (e.g., polyene-like ground state vs. aromatic excited states) .

What challenges arise in functionalizing 2,3-Dichlorothieno[3,4-b]pyrazine with electron-withdrawing groups, and how can they be mitigated?

Advanced
Replacing chlorine with strongly electron-withdrawing groups (e.g., nitro, thiourea) often fails due to decomposition:

  • Reagent Compatibility : Reactions with aromatic amines (e.g., aniline) at -10°C in CH₂Cl₂ lead to side reactions. Triethylamine as a base stabilizes intermediates but may require inert conditions .
  • Alternative Pathways : Use tert-butylthiolate nucleophiles for stable thioether derivatives. For example, 5,6-bis(tert-butylthio)oxadiazolopyrazine is synthesized via SNAr with NaS⁺tBu .

How do computational methods aid in predicting photophysical properties of thieno[3,4-b]pyrazine derivatives?

Advanced
Multiconfigurational CASPT2 and DFT models provide insights into excited-state behavior:

  • Ground-State Geometry : DFT reveals bond localization in the pyrazine ring (polyene-like structure), while CASPT2 predicts aromatization in excited states, explaining absorption/emission spectra .
  • Charge Transfer : Radical anion formation localizes on the pyrazine ring, validated by EPR and UV-Vis. Computational models align with experimental redox potentials (e.g., -1.2 V vs. SCE) .

What strategies are effective for correlating oligomer structure with charge-transfer properties?

Advanced
Systematic oligomer synthesis and photophysical analysis:

  • Oligomer Series : Stille coupling prepares monomer-to-trimer series. Terthienyls with 10–50% thieno[3,4-b]pyrazine content show tunable HOMO-LUMO gaps (1.8–2.2 eV) .
  • Spectroscopic Validation : UV-Vis (λₐbₛ ~500–800 nm) and fluorescence quenching in mixed donor-acceptor systems quantify charge transfer efficiency .

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